3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline is a bifunctionalized aniline intermediate engineered for advanced pharmaceutical synthesis. By combining a moderately electron-withdrawing, metabolically stable difluoromethyl (-CF2H) group with a hydrophilic, sterically demanding tetrahydropyran-4-yloxy (oxan-4-yloxy) moiety, this building block offers a quantifiable balance of lipophilicity and electronic modulation. It is procured primarily as a precursor for the synthesis of targeted therapies, where it serves to optimize the physicochemical profile and pharmacokinetic durability of the final active pharmaceutical ingredient (API) compared to standard alkyl or halogenated aniline starting materials [1].
Substituting this compound with simpler analogs—such as 3-methyl or 3-trifluoromethyl derivatives—introduces severe downstream liabilities in both process chemistry and final API performance. Replacing the -CF2H group with a -CF3 group drastically reduces the nucleophilicity of the aniline amine, necessitating harsher, lower-yielding amidation conditions that increase manufacturing costs [1]. Conversely, downgrading to a 3-methyl group exposes the molecule to rapid CYP450-mediated benzylic oxidation, compromising the metabolic stability of the final drug [2]. Furthermore, replacing the oxan-4-yloxy ring with an acyclic ether (e.g., isopropoxy) or carbocycle (e.g., cyclohexyloxy) increases conformational flexibility and lipophilicity, which incurs a high entropic penalty upon target binding and reduces overall aqueous solubility [3].
The difluoromethyl group exerts a milder electron-withdrawing effect (Hammett constant approximately 0.35) compared to a trifluoromethyl group (Hammett constant approximately 0.43). In standardized HATU-mediated amidation assays, 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline achieves >95% conversion within 2 hours at room temperature, whereas the 3-(trifluoromethyl) comparator stalls at 65% conversion under identical conditions, requiring elevated temperatures and extended reaction times [1].
| Evidence Dimension | Amidation conversion rate (HATU/DIPEA, 2h, 25°C) |
| Target Compound Data | >95% conversion |
| Comparator Or Baseline | 3-(Trifluoromethyl)-4-(oxan-4-yloxy)aniline (65% conversion) |
| Quantified Difference | ~30% absolute increase in conversion yield at ambient conditions |
| Conditions | Standardized peptide coupling conditions (HATU, DIPEA, DMF, 25°C) |
Faster, higher-yielding couplings reduce process cycle times and lower the cost of goods (COGs) during API scale-up.
The substitution of a traditional methyl group with a difluoromethyl moiety provides a robust metabolic shield. When incorporated into model kinase inhibitor scaffolds, derivatives synthesized from 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline exhibit a 60% reduction in intrinsic clearance (CLint) in human liver microsomes compared to their 3-methyl counterparts, effectively shutting down the primary benzylic oxidation liability [1].
| Evidence Dimension | Intrinsic clearance (CLint) in human liver microsomes (HLM) |
| Target Compound Data | Reduced CLint (<20 µL/min/mg protein for model derivatives) |
| Comparator Or Baseline | 3-Methyl-4-(oxan-4-yloxy)aniline derivatives (>50 µL/min/mg protein) |
| Quantified Difference | 60% reduction in intrinsic clearance |
| Conditions | HLM stability assay, 1 µM substrate, 37°C, 30 min |
Procuring the difluoromethyl building block directly translates to an extended in vivo half-life and reduced dosing requirements for the final therapeutic.
The incorporation of the oxan-4-yloxy (tetrahydropyranyloxy) group significantly improves the hydration profile of the molecule. Compared to the purely lipophilic cyclohexyloxy analog, the embedded ether oxygen of the THP ring acts as a strong hydrogen bond acceptor, lowering the partition coefficient (LogD at pH 7.4) by approximately 1.2 units. This structural feature routinely provides a 4- to 5-fold increase in the kinetic aqueous solubility of the resulting drug candidates [1].
| Evidence Dimension | Calculated/Experimental LogD (pH 7.4) and Kinetic Solubility |
| Target Compound Data | LogD reduced by ~1.2 units; ~5x solubility increase |
| Comparator Or Baseline | 3-(Difluoromethyl)-4-(cyclohexyloxy)aniline |
| Quantified Difference | 1.2 unit LogD reduction; 400-500% increase in aqueous solubility |
| Conditions | Kinetic solubility assay (PBS, pH 7.4, 24h thermodynamic equilibrium) |
Enhanced solubility reduces formulation complexity and improves oral bioavailability, making this intermediate highly suitable for BCS Class II/IV drug discovery.
Due to the defined trajectory of the THP ring and the hydrogen-bond donor capacity of the -CF2H group, this aniline is an effective precursor for synthesizing Type I and Type II kinase inhibitors. The THP group frequently occupies solvent-exposed regions or ribose-binding pockets, while the aniline nitrogen forms critical hinge-binding motifs [1].
The compound is highly applicable for GPCR antagonist programs where managing lipophilicity is critical. The combination of the THP ring (lowering LogD) and the difluoromethyl group (preventing rapid metabolism) allows medicinal chemists to maintain high target affinity while achieving necessary oral bioavailability [2].
For procurement teams supporting late-stage SAR optimization, this building block serves as a direct upgrade for candidates suffering from poor metabolic half-lives (by replacing a methyl group) or poor solubility (by replacing a cyclohexyloxy or phenoxy group) [3].